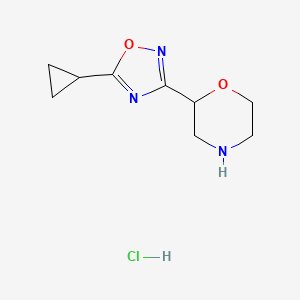
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and a cyclopropyl group . The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 231.68 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Characterization
- A derivative of the compound, specifically 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been synthesized and characterized by various spectroscopic methods. Its crystal structure was resolved, revealing its monoclinic system and detailed lattice parameters (Mamatha et al., 2019).
Synthesis and Biological Activity
- Various 1,3,4-oxadiazole derivatives, including those involving morpholine, have been synthesized and evaluated for a wide range of biological activities. These activities include antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive activities (M. Somashekhar & R. Kotnal, 2020).
Antimicrobial and Hemolytic Activities
- New derivatives of the compound were synthesized, and their structures were elucidated through NMR, EI-MS, and IR spectral data. These molecules demonstrated significant antibacterial and hemolytic activities, comparing favorably with reference standards (Aziz ur-Rehman et al., 2021).
Antitumor Activity
- A series of oxadiazole derivatives possessing morpholine were synthesized and evaluated for antitumor potential against Dalton's Lymphoma Ascites tumor cells. One derivative, in particular, showed extensive cytotoxicity in vitro and significant tumor volume reduction in vivo, attributed to its anti-proliferative capability towards cancer cells. It also notably inhibited Microvessel Density (MVD) or tumoral neovasculature (M. Al‐Ghorbani et al., 2015).
Antitubercular Properties
- A study found that certain rearranged products of 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, specifically spiropyrazolinium compounds, exhibit significant biological activity. A series of these compounds synthesized by Boulton–Katritzky rearrangement showed in vitro antitubercular activity on drug-sensitive and multidrug-resistant M. tuberculosis strains (L. Kayukova et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Wirkmechanismus
Target of Action
It is known that oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Biochemical Pathways
Oxadiazole derivatives have been reported to interact with various biochemical pathways related to their wide range of biological activities .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBWLWLXFAQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3CNCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
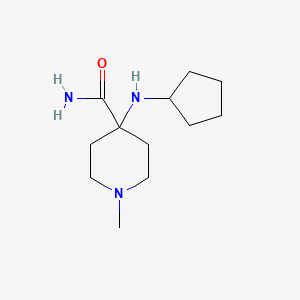
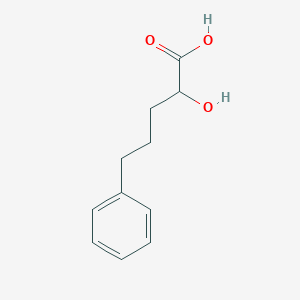
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2476131.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2476132.png)

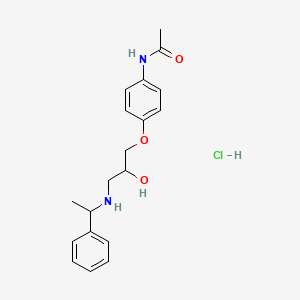
![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)
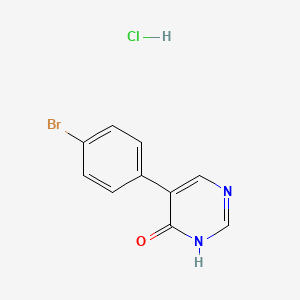

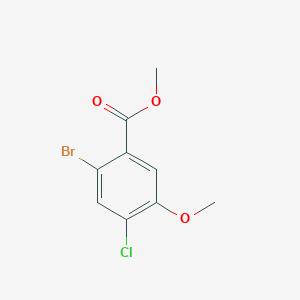
![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2476144.png)
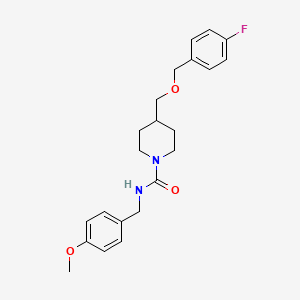
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
